An In-depth Technical Guide to N,N'-(2-Chloro-1,4-phenylene)bisacetamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to N,N'-(2-Chloro-1,4-phenylene)bisacetamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N,N'-(2-Chloro-1,4-phenylene)bisacetamide, a molecule of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of closely related analogs and isomers to provide a robust predictive profile. This approach is grounded in fundamental chemical principles and aims to empower researchers with the necessary information for its synthesis, characterization, and exploration of its potential applications.
Molecular and Physicochemical Profile
N,N'-(2-Chloro-1,4-phenylene)bisacetamide is a disubstituted aromatic compound. Its core structure consists of a 1,4-phenylenediamine ring chlorinated at the 2-position, with both amino groups acylated to form acetamides.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source |
| CAS Number | 50610-32-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 226.66 g/mol | [1] |
| IUPAC Name | N,N'-(2-chloro-1,4-phenylene)diacetamide | [1] |
| Synonyms | N,N'-(2-Chloro-1,4-phenylene)bisacetamide; Acetamide, N,N'-(2-chloro-1,4-phenylene)bis- | [1] |
| Calculated LogP | 0.550 | [1] |
Predicted Physical Properties
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Melting Point: The isomeric compound, N,N′-(1,2-phenylene)bis(2-chloroacetamide), has a reported melting point of 198 °C (471.15 K).[2] It is anticipated that N,N'-(2-Chloro-1,4-phenylene)bisacetamide will have a similarly high melting point, characteristic of a solid, crystalline substance with the potential for strong intermolecular hydrogen bonding.
-
Solubility: Given the presence of two polar amide groups, the molecule is expected to have limited solubility in water but should be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, in alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexanes is predicted to be low. The related compound, N-(2,6-dichlorophenyl)-N-phenylacetamide, is noted to be moderately soluble in organic solvents.[3]
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Appearance: By analogy with other purified bis-acetamide compounds, it is expected to be an off-white to light-colored crystalline solid.
Synthesis and Mechanism
A robust and reliable synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide can be achieved through the diacylation of 2-chloro-1,4-phenylenediamine. This method is a standard and widely practiced procedure for the formation of amides from primary amines.
Proposed Synthetic Pathway
The reaction involves the nucleophilic attack of the amino groups of 2-chloro-1,4-phenylenediamine on the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.
Diagram 1: Proposed Synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of the isomeric N,N′-(1,2-phenylene)bis(2-chloroacetamide) and is expected to yield the desired product with high efficiency.[2]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 2-chloro-1,4-phenylenediamine in a suitable anhydrous solvent (e.g., chloroform, tetrahydrofuran, or dichloromethane).
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Base Addition: Add 2.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine. The base is crucial for neutralizing the hydrochloric acid byproduct of the reaction.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath. This is to control the exothermic nature of the acylation reaction.
-
Acetyl Chloride Addition: Slowly add a solution of 2.1 equivalents of acetyl chloride in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel. The slow addition is necessary to maintain the low temperature and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (typically 2-4 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.
-
Isolation and Purification: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure N,N'-(2-Chloro-1,4-phenylene)bisacetamide as a crystalline solid.
Mechanism of Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of acetyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by the base to form the stable amide bond. This process occurs sequentially on both amino groups.
Spectroscopic Characterization (Predictive)
While experimental spectra for N,N'-(2-Chloro-1,4-phenylene)bisacetamide are not available, a predictive analysis based on established spectroscopic principles and data from analogous structures can provide a reliable guide for its characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetamide groups.
-
Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the phenyl ring will likely appear as a complex multiplet or as distinct doublets and doublets of doublets due to their different chemical environments and spin-spin coupling. The proton ortho to the chlorine atom is expected to be the most downfield.
-
Amide Protons (N-H) (δ 8.0-10.0 ppm): The two N-H protons are expected to appear as broad singlets. Their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.
-
Methyl Protons (CH₃) (δ 2.0-2.3 ppm): The six protons of the two methyl groups are expected to appear as two distinct singlets, as the two acetamide groups are not chemically equivalent due to the chlorine substituent on the ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbons (C=O) (δ 168-172 ppm): The two carbonyl carbons of the amide groups are expected to appear in this region.
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Aromatic Carbons (δ 110-140 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbon atom attached to the chlorine will be shifted downfield.
-
Methyl Carbons (CH₃) (δ 20-25 ppm): Two signals are expected for the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching (3200-3400 cm⁻¹): A sharp to moderately broad absorption band in this region is characteristic of the N-H bond in the secondary amide.[4]
-
C=O Stretching (Amide I) (1650-1690 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the amide.[4]
-
N-H Bending (Amide II) (1510-1570 cm⁻¹): A medium to strong absorption band in this region is also characteristic of secondary amides.[5]
-
C-N Stretching (1200-1350 cm⁻¹): This absorption will also be present.
-
Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands of variable intensity will be observed in this region.[4]
-
C-Cl Stretching (600-800 cm⁻¹): A moderate to strong absorption in this region will indicate the presence of the carbon-chlorine bond.
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 226. A characteristic isotopic peak (M+2) at m/z 228 with an intensity of approximately one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.[6]
-
Fragmentation: Common fragmentation pathways for amides include the cleavage of the C-C bond alpha to the carbonyl group and the McLafferty rearrangement if an appropriate gamma-hydrogen is present. For this molecule, fragmentation is likely to involve the loss of an acetyl group (CH₃CO•, 43 Da) or an acetamido group (CH₃CONH•, 58 Da).
Potential Applications and Fields of Interest
While specific biological activities for N,N'-(2-Chloro-1,4-phenylene)bisacetamide have not been reported, the structural motifs present in the molecule suggest several areas of potential interest for researchers in drug development.
Antimicrobial and Antifungal Agents
Numerous studies have demonstrated that acetamide derivatives possess significant antimicrobial and antifungal properties.[7] The combination of the acetamide functionality with a halogenated aromatic ring in N,N'-(2-Chloro-1,4-phenylene)bisacetamide makes it a candidate for screening against various bacterial and fungal strains.
Anticancer Research
Substituted phenylenediamines and their derivatives have been investigated for their potential as anticancer agents. Some studies have shown that these compounds can induce apoptosis and inhibit cell migration in cancer cell lines.[8] The specific substitution pattern of N,N'-(2-Chloro-1,4-phenylene)bisacetamide may confer unique biological activities that warrant investigation in this area.
Enzyme Inhibition
The amide linkages and the aromatic ring system provide a scaffold that could potentially interact with the active sites of various enzymes. For instance, related N-phenylacetamide derivatives have been explored as carbonic anhydrase inhibitors.[9]
Chemical Synthesis Intermediate
N,N'-(2-Chloro-1,4-phenylene)bisacetamide can serve as a versatile intermediate in organic synthesis. The amide groups can be hydrolyzed to regenerate the diamine, and the chlorine atom on the aromatic ring can be a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.
Safety and Handling
N,N'-(2-Chloro-1,4-phenylene)bisacetamide is classified as a hazardous chemical.[10] Based on data for related chloroacetamides, it is expected to be toxic if swallowed and may cause skin and eye irritation.[11] It may also cause an allergic skin reaction.[11]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N,N'-(2-Chloro-1,4-phenylene)bisacetamide is a readily synthesizable compound with a chemical profile that suggests potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This in-depth technical guide, by consolidating known data on its chemical identity and providing robust predictions for its properties and characterization based on closely related compounds, serves as a valuable resource for researchers. The proposed synthesis protocol is straightforward and based on well-established chemical transformations. The predictive spectroscopic data provides a solid foundation for the identification and characterization of this molecule. Future experimental studies are warranted to confirm these predictions and to explore the potential biological activities of this and related compounds.
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